

JNJ-38158471 Kinase Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B15579763

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This technical guide provides a comprehensive overview of the kinase selectivity profile of **JNJ-38158471**, a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its activity against a panel of kinases, outlines the experimental methodologies used for these determinations, and illustrates its mechanism of action through relevant signaling pathways.

Core Data Presentation: Kinase Inhibition Profile

JNJ-38158471 was identified as a highly selective inhibitor of VEGFR-2. Its inhibitory activity against VEGFR-2 and other related tyrosine kinases is summarized below. The data demonstrates potent inhibition of VEGFR-2 at nanomolar concentrations.

Target Kinase	IC50 (nM)	Notes
VEGFR-2	40	Primary target; potent inhibition. [1]
Ret	180	Closely related tyrosine kinase. [1]
Kit	500	Closely related tyrosine kinase. [1]
VEGFR-1	>1000	No significant activity. [1]
VEGFR-3	>1000	No significant activity. [1]
Raf kinase	-	Lacks activity, distinguishing it from sorafenib. [1]

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in the characterization of **JNJ-38158471**.

Biochemical Kinase Activity Assays (VEGFR-2, Ret, Kit)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **JNJ-38158471** against purified recombinant kinases.

Methodology: A common method for determining kinase activity is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, such as the ADP-Glo™ Kinase Assay.

Materials:

- Recombinant human kinase (VEGFR-2, Ret, or Kit)
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)
- Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

- ATP (at a concentration near the K_m for each kinase)
- **JNJ-38158471** (serially diluted in DMSO)
- ADP-Glo™ Kinase Assay Reagents (Promega)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

- To the wells of a 384-well plate, add the kinase enzyme in kinase buffer.
- Add **JNJ-38158471** at various concentrations (typically a 10-point, 3-fold serial dilution). Include a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.
- Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC₅₀ value is determined by plotting the percent inhibition of kinase activity against the logarithm of the **JNJ-38158471** concentration and fitting the data to a sigmoidal dose-response curve.

Cellular VEGFR-2 Autophosphorylation Assay

Objective: To assess the ability of **JNJ-38158471** to inhibit VEGF-stimulated autophosphorylation of VEGFR-2 in a cellular context.

Methodology: A whole-cell enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.

Materials:

- Human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2.
- Cell culture medium.
- Recombinant human VEGF-A.
- **JNJ-38158471**.
- Phosphate-buffered saline (PBS).
- Lysis buffer.
- ELISA plate pre-coated with a capture antibody specific for total VEGFR-2.
- Detection antibody specific for phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 (Tyr1175)).
- HRP-conjugated secondary antibody.
- Substrate for HRP (e.g., TMB).
- Stop solution.
- Microplate reader.

Procedure:

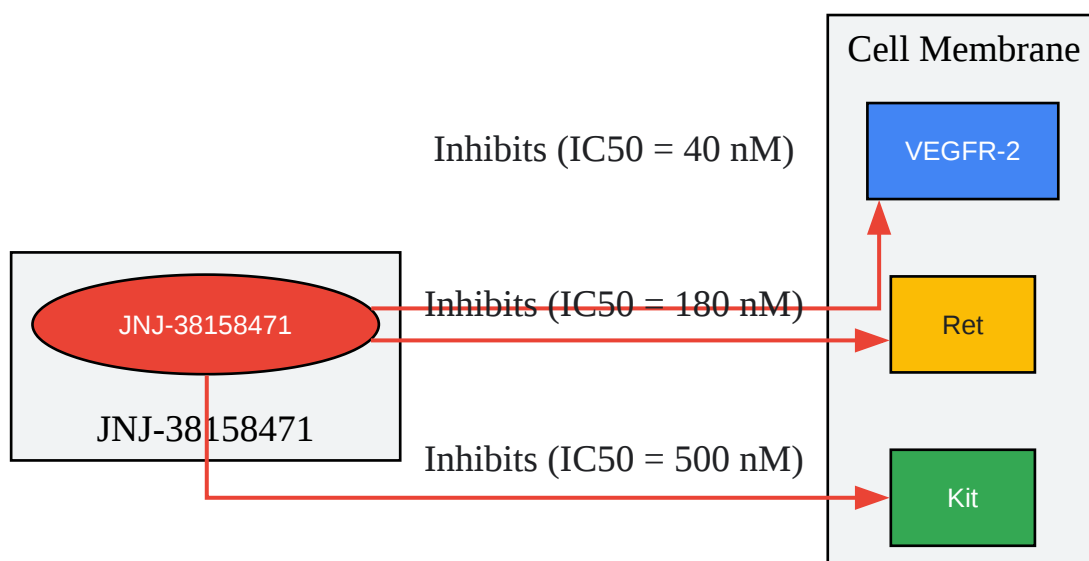
- Seed HUVECs in a 96-well plate and grow to near confluence.

- Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.
- Pre-treat the cells with various concentrations of **JNJ-38158471** for a specified time (e.g., 1 hour).
- Stimulate the cells with VEGF-A for a short period (e.g., 10-15 minutes) at 37°C.
- Wash the cells with cold PBS and lyse them.
- Transfer the cell lysates to the ELISA plate pre-coated with the total VEGFR-2 capture antibody and incubate.
- Wash the plate and add the detection antibody against phosphorylated VEGFR-2.
- Wash the plate and add the HRP-conjugated secondary antibody.
- Add the HRP substrate and incubate until color develops.
- Stop the reaction and measure the absorbance at the appropriate wavelength.

Data Analysis: The absorbance is proportional to the amount of phosphorylated VEGFR-2. The IC50 value is determined by plotting the percent inhibition of VEGF-stimulated phosphorylation against the logarithm of the **JNJ-38158471** concentration.

Mandatory Visualizations

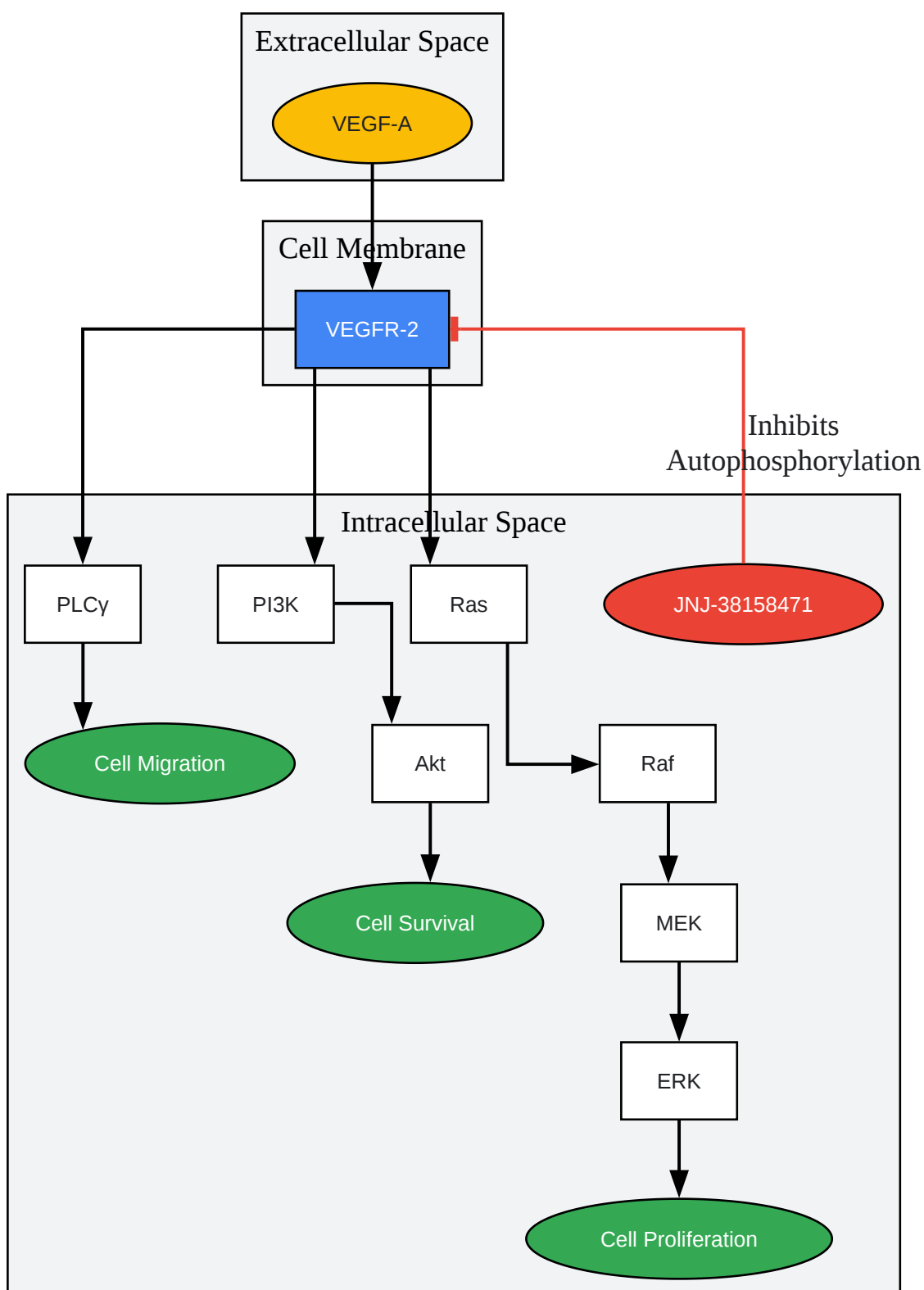
JNJ-38158471 Mechanism of Action



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Caption: Inhibition profile of **JNJ-38158471** against key tyrosine kinases.

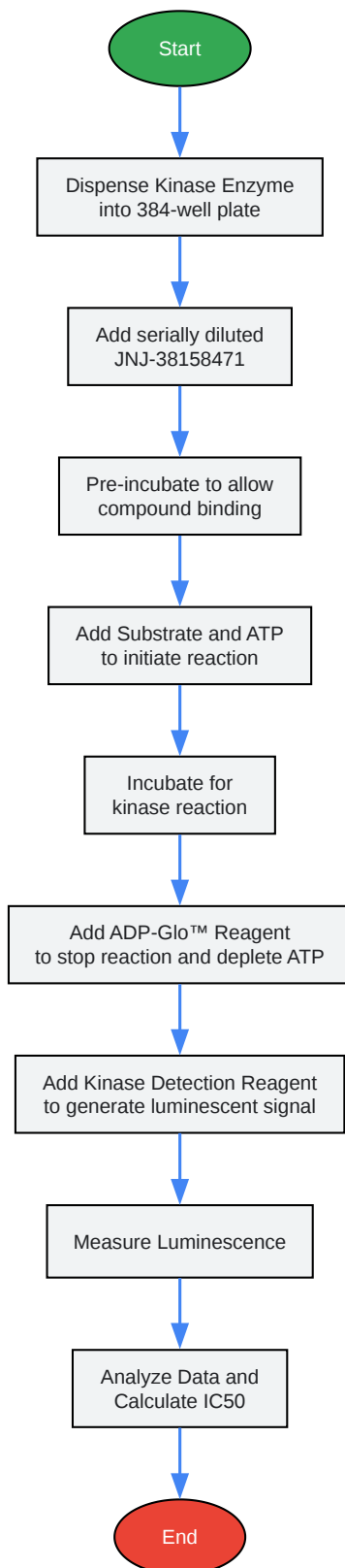
VEGFR-2 Signaling Pathway and Point of Inhibition



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of **JNJ-38158471**.

Experimental Workflow for Kinase Inhibition Assay



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Caption: General workflow for a luminescence-based kinase inhibition assay.

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References

- 1. JNJ-38158471 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
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